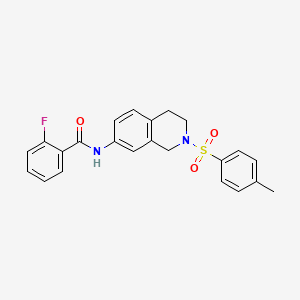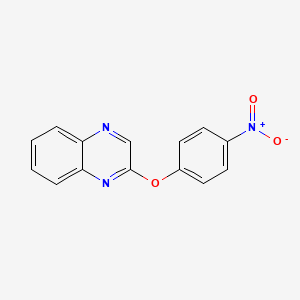
2-(4-Nitrophenoxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenoxy)quinoxaline is an organic compound with the molecular formula C14H9N3O3. It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring and a pyrazine ring.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . Therefore, it can be inferred that 2-(4-Nitrophenoxy)quinoxaline may interact with a variety of biological targets, depending on the specific context.
Mode of Action
Quinoxaline 1,4-di-n-oxides (qdnos), a class of compounds related to this compound, have been reported to cause dna damage . This suggests that this compound might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and oxidative stress, among others .
Result of Action
Based on the reported activities of related quinoxaline derivatives, potential effects could include inhibition of cell growth, modulation of inflammatory responses, and induction of oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)quinoxaline typically involves the condensation of 2-chloroquinoxaline with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenoxy)quinoxaline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinoxaline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed:
Reduction: 2-(4-Aminophenoxy)quinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Oxidation: Quinoxaline N-oxides.
Scientific Research Applications
2-(4-Nitrophenoxy)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a probe for studying biological systems due to its ability to interact with biomolecules.
Medicine: It is being investigated for its potential as an anticancer agent and as a component in drug delivery systems.
Comparison with Similar Compounds
Quinoxaline: The parent compound, which lacks the nitrophenoxy group.
2-(4-Aminophenoxy)quinoxaline: A reduced form of 2-(4-Nitrophenoxy)quinoxaline.
Quinoxaline N-oxides: Oxidized derivatives of quinoxaline.
Comparison: this compound is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. Compared to quinoxaline, it has enhanced reactivity and potential for functionalization. The nitrophenoxy group also contributes to its biological activity, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-(4-nitrophenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-12-3-1-2-4-13(12)16-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNQBDUFQHFIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
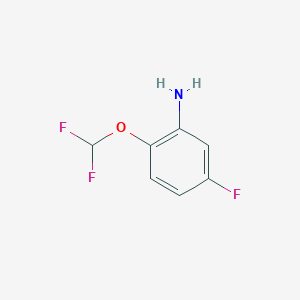
![4-methoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2801725.png)
![8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801726.png)
![5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2801727.png)
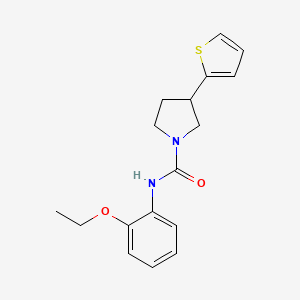
![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2801730.png)
![4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2801732.png)
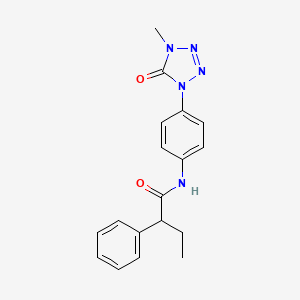
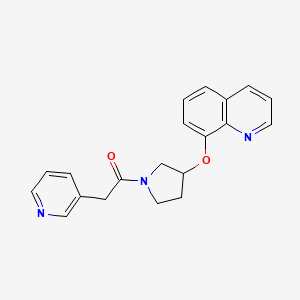
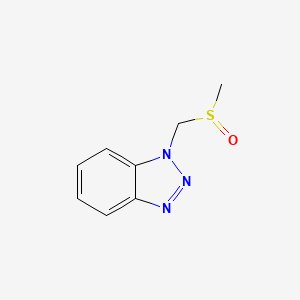
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone hydrochloride](/img/structure/B2801739.png)
![N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2801740.png)
![2-(3-Bicyclo[3.1.0]hexanyl)acetic acid](/img/structure/B2801741.png)
